Copper(II) tetrafluoroborate hexahydrate

Übersicht

Beschreibung

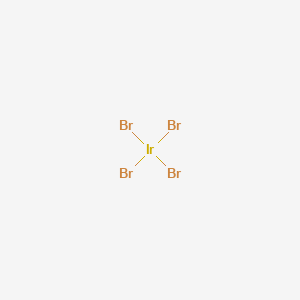

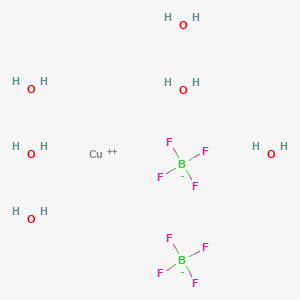

Copper(II) tetrafluoroborate hexahydrate is an inorganic compound with the formula Cu(H2O)x(BF4)2. It is usually encountered as the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . It is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .

Synthesis Analysis

The Cu(BF4)2·6H2O complex salt is a known laboratory reagent, which probably transforms into a tetrahydrate (Cu(BF4)2·4H2O) upon heating at 336 K . It is a starting reactant in a number of the copper(II) tetrafluoroborate complexes preparation procedures .Molecular Structure Analysis

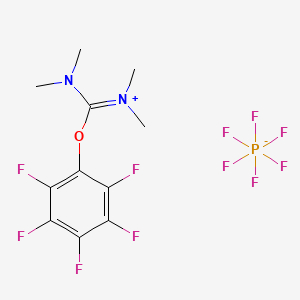

The crystal structure of Copper(II) tetrafluoroborate hexahydrate was determined using single crystal X-ray diffraction . The structure is isotypical with copper(II) perchlorate hexahydrate . The structure should be composed of [CuII(H2O)6]2+ cations packed together with the tetrahedral tetrafluoroborate BF4- anions .Chemical Reactions Analysis

Copper(II) tetrafluoroborate hexahydrate is used in organic synthesis, e.g., as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .Physical And Chemical Properties Analysis

Copper(II) tetrafluoroborate hexahydrate is a blue crystal that is soluble in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Copper(II) tetrafluoroborate hexahydrate is used as a Lewis acid in organic synthesis. It facilitates Diels-Alder reactions , which are crucial for constructing six-membered rings in organic compounds . Additionally, it’s employed in the cyclopropanation of alkenes with diazo reagents, a method to introduce cyclopropane rings into molecules . This compound also acts as a Lewis Acid in Meinwald Rearrangement reactions on epoxides, aiding in the rearrangement of epoxides to aldehydes .

Catalysis

In catalysis, Copper(II) tetrafluoroborate hexahydrate is used for the chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . This process is significant for protecting amine groups during peptide synthesis.

Material Science

This compound serves as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are studied for their electronic and magnetic properties, which are essential in developing new materials with specific magnetic and conductive properties.

Electrochemistry

In the field of electrochemistry, Copper(II) tetrafluoroborate hexahydrate is utilized in battery manufacturing . Its properties help in the production of batteries with improved performance and longevity.

Wirkmechanismus

Target of Action

Copper(II) tetrafluoroborate hexahydrate, with the formula Cu(H₂O)₆(BF₄)₂, primarily targets biological systems and catalytic reactions. Specifically, it serves as a starting reactant in the preparation of various copper(II) tetrafluoroborate complexes. These complexes play essential roles in organic synthesis and catalysis .

Mode of Action

The compound acts as a Lewis acid, facilitating chemical reactions by accepting electron pairs. Notably, it is involved in several key processes:

- Copper(II) tetrafluoroborate hexahydrate acts as a Lewis acid catalyst in Diels-Alder reactions, promoting the cycloaddition of dienes and dienophiles. It participates in the cyclopropanation of alkenes using diazo reagents. In Meinwald Rearrangement reactions, it facilitates the conversion of epoxides to carbonyl compounds .

Action Environment

Environmental factors significantly impact the compound’s efficacy and stability. Factors such as temperature, pH, and solvent polarity influence its reactivity and catalytic performance. For instance, changes in temperature may trigger phase transitions from monoclinic to orthorhombic structures .

Safety and Hazards

Zukünftige Richtungen

Copper(II) tetrafluoroborate hexahydrate is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . These applications suggest potential future directions for the use of this compound in various chemical reactions and studies.

Eigenschaften

IUPAC Name |

copper;ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXFBIARQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578182 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72259-10-0 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the typical coordination environment of Copper(II) tetrafluoroborate hexahydrate in crystal structures?

A1: Copper(II) tetrafluoroborate hexahydrate often acts as a precursor to form complexes with various ligands. The coordination environment of the copper ion varies depending on the ligand. For example, with 1-(tert-Butyl)-1H-tetrazole, the copper ion can adopt a distorted octahedral geometry with six coordinating ligands [] or form linear trinuclear complexes with bridging tetrazole rings []. In another example, with a pyrazolate-containing Schiff-base macrocycle, the copper ions exhibit square pyramidal or distorted square planar geometries with bridging pyrazolate moieties [].

Q2: Can Copper(II) tetrafluoroborate hexahydrate be used to synthesize macrocyclic complexes? If so, are there any reported examples?

A2: Yes, Copper(II) tetrafluoroborate hexahydrate has proven useful in the synthesis of macrocyclic complexes. For instance, researchers successfully synthesized a dicopper(II) complex with a novel pyrazolate-containing Schiff-base macrocycle using Copper(II) tetrafluoroborate hexahydrate as a starting material []. Additionally, a 32-membered diselenide containing macrocyclic ring was synthesized and characterized using Copper(II) tetrafluoroborate hexahydrate as the oxidizing agent [].

Q3: Has Copper(II) tetrafluoroborate hexahydrate been used in the synthesis of coordination polymers?

A3: Yes, Copper(II) tetrafluoroborate hexahydrate has been successfully employed in the synthesis of coordination polymers. Researchers have utilized this compound to create coordination polymers with a macrocyclic binuclear tetrazole ligand. In these polymers, the copper ions are linked by bridging ligands, forming extended chain structures [].

Q4: What types of magnetic properties have been observed in complexes synthesized using Copper(II) tetrafluoroborate hexahydrate?

A4: Copper(II) complexes often exhibit interesting magnetic properties. For example, a dicopper(II) complex with a pyrazolate-containing Schiff-base macrocycle displayed strong antiferromagnetic coupling, as evidenced by magnetochemical studies []. In another study, a trinuclear copper(II) complex with 1-(tert-Butyl)-1H-tetrazole ligands showed weak ferromagnetic coupling between the copper(II) ions [].

Q5: Are there any reported characterization techniques used to study Copper(II) tetrafluoroborate hexahydrate and its derivatives?

A5: Various techniques have been employed for the characterization of Copper(II) tetrafluoroborate hexahydrate and its complexes. These include:

- Single crystal X-ray diffraction: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and coordination geometries [, , , ].

- Elemental analysis: This method confirms the elemental composition of the synthesized compounds [].

- FT-IR spectroscopy: This technique helps identify functional groups and study the bonding modes of ligands in the complexes [, ].

- Multinuclear NMR spectroscopy: This method provides information about the structure and dynamics of the complexes in solution [].

- UV-Vis spectroscopy: This technique helps study the electronic transitions and coordination environments of the metal ions in the complexes [].

- Magnetic susceptibility measurements: This method is used to investigate the magnetic properties of the complexes, such as ferromagnetic or antiferromagnetic behavior [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)